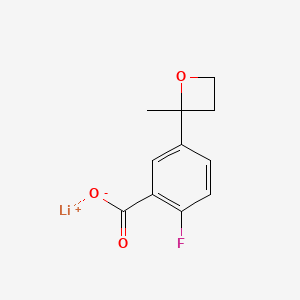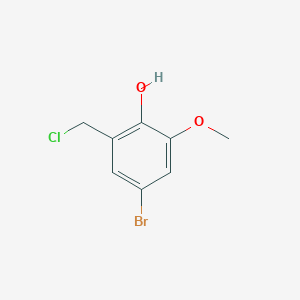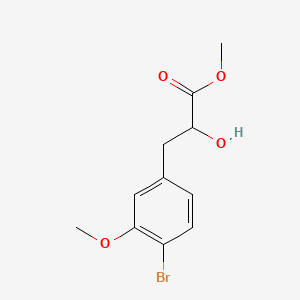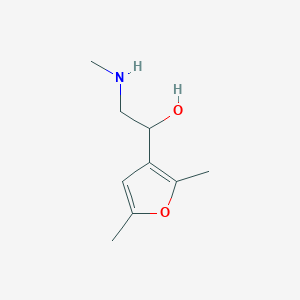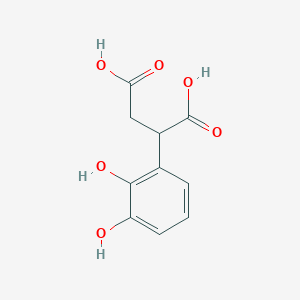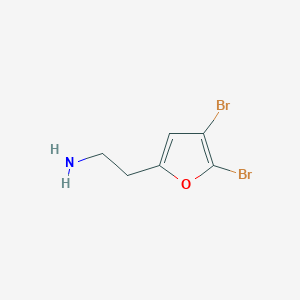
2-(4,5-Dibromofuran-2-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-Dibromofuran-2-yl)ethan-1-amine is an organic compound with the molecular formula C6H7Br2NO. It belongs to the class of furan derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a furan ring substituted with two bromine atoms and an ethanamine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dibromofuran-2-yl)ethan-1-amine typically involves the bromination of furan derivatives followed by amination. One common method includes the bromination of furan using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The resulting dibromofuran is then subjected to nucleophilic substitution with ethanamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,5-Dibromofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: 2-(Furan-2-yl)ethan-1-amine.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4,5-Dibromofuran-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new antibacterial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4,5-Dibromofuran-2-yl)ethan-1-amine involves its interaction with biological targets such as enzymes and receptors. The bromine atoms and the furan ring play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of specific proteins and signaling molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Bromofuran-2-yl)ethan-1-amine: Similar structure but with only one bromine atom.
2-(4,5-Dichlorofuran-2-yl)ethan-1-amine: Chlorine atoms instead of bromine.
2-(4,5-Dimethylfuran-2-yl)ethan-1-amine: Methyl groups instead of bromine.
Uniqueness
2-(4,5-Dibromofuran-2-yl)ethan-1-amine is unique due to the presence of two bromine atoms, which enhance its reactivity and biological activity. The dibrominated furan ring provides distinct chemical properties that make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Eigenschaften
Molekularformel |
C6H7Br2NO |
|---|---|
Molekulargewicht |
268.93 g/mol |
IUPAC-Name |
2-(4,5-dibromofuran-2-yl)ethanamine |
InChI |
InChI=1S/C6H7Br2NO/c7-5-3-4(1-2-9)10-6(5)8/h3H,1-2,9H2 |
InChI-Schlüssel |
HRMMDAAGBVUHKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1Br)Br)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


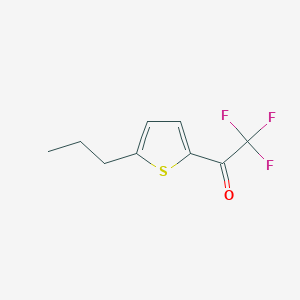
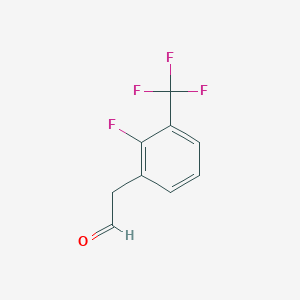
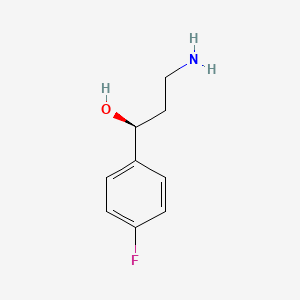
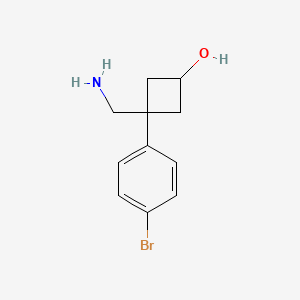


![1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B13590630.png)
